molecular formula C7H9NO2 B12891685 N,5-dimethylfuran-2-carboxamide

N,5-dimethylfuran-2-carboxamide

Cat. No.: B12891685
M. Wt: 139.15 g/mol
InChI Key: KXIFSIMAORQAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,5-dimethylfuran-2-carboxamide is a chemical compound belonging to the class of furan carboxamides. Furan carboxamides are known for their unique chemical structure, which includes an electron-rich furan moiety and a carboxamide group.

Preparation Methods

The synthesis of N,5-dimethylfuran-2-carboxamide typically involves the reaction of 2,5-dimethylfuran with a suitable carboxamide precursor. One common method involves the use of 2,5-dimethylfuran and an amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent like DMF (dimethylformamide) or CH2Cl2 (dichloromethane) . The reaction conditions usually require stirring at room temperature for several hours to ensure complete conversion.

Chemical Reactions Analysis

N,5-dimethylfuran-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like singlet oxygen and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,5-dimethylfuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,5-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets. For instance, as an antiviral agent, it inhibits the replication of the H5N1 influenza A virus by interfering with viral proteins and enzymes essential for the virus’s life cycle . The exact molecular pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

N,5-dimethylfuran-2-carboxamide can be compared with other furan carboxamides such as:

The uniqueness of this compound lies in its specific substitution pattern (N,5-dimethyl) and its potential antiviral activity, which distinguishes it from other similar compounds.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

N,5-dimethylfuran-2-carboxamide

InChI

InChI=1S/C7H9NO2/c1-5-3-4-6(10-5)7(9)8-2/h3-4H,1-2H3,(H,8,9)

InChI Key

KXIFSIMAORQAQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.